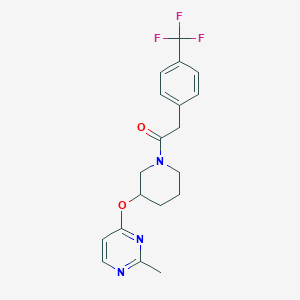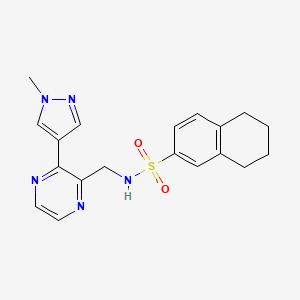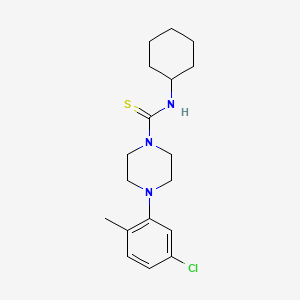
1-(2-Methoxyphenyl)-3-((6-phenylpyrimidin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyphenyl)-3-((6-phenylpyrimidin-4-yl)methyl)urea, also known as MPPMU, is a chemical compound with potential applications in scientific research. It is a urea derivative that has been synthesized and studied for its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Material Science and Crystal Engineering
- The crystal structure of metobromuron, a phenylurea herbicide, shows hydrogen bonding and weak interactions forming a two-dimensional network, indicative of potential applications in material science and crystal engineering (Kang et al., 2015).
Synthetic Methodology
- Pyrimidine derivatives undergo thermal rearrangement to form N-methyl-2(or 4)-oxopyrimidines, a synthetic pathway that can be applied in the development of novel chemical entities (Brown & Lee, 1970).
- Reaction studies of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate and phenyl isothiocyanate, generating diverse pyrimidine-based structures, highlight the versatility of these compounds in synthetic organic chemistry (Yamanaka et al., 1979).
Enzyme Inhibition and Anticancer Investigations
- A study on urea derivatives, including 1-(3-methoxyphenyl)-3-(4-methylphenyl)urea, showed enzyme inhibition and in vitro anticancer activity, suggesting potential applications in pharmaceuticals (Mustafa, Perveen, & Khan, 2014).
Nonlinear Optics
- Molecular complexation strategies involving hydrogen bonding were explored for designing noncentrosymmetric structures with ideal chromophore orientation for nonlinear optical applications. This approach underscores the potential of urea derivatives in the development of optical materials (Muthuraman et al., 2001).
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-25-18-10-6-5-9-16(18)23-19(24)20-12-15-11-17(22-13-21-15)14-7-3-2-4-8-14/h2-11,13H,12H2,1H3,(H2,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOOEGWFZIHSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=CC(=NC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

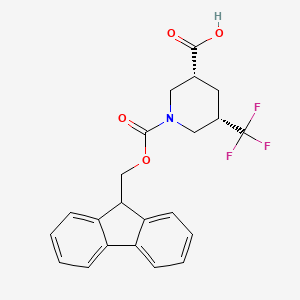
![5-hydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-methoxy-2,3-dihydrochromen-4-one](/img/structure/B2555042.png)
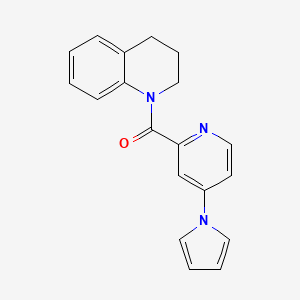
![1-(benzo[d]oxazol-2-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B2555047.png)
![5-[(Dimethylamino)methylene]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2555049.png)
![Ethyl 4-(2-(6-oxo-5,6-dihydrothiazolo[3,2-b][1,2,4]triazol-5-yl)acetamido)benzoate](/img/structure/B2555050.png)
![2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-N-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2555052.png)
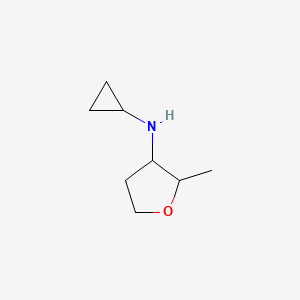
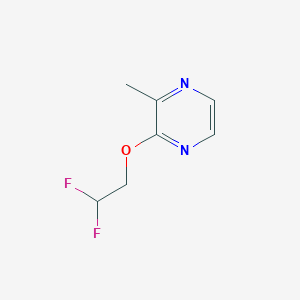
![1-ethyl-5-((3-fluorobenzyl)thio)-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2555055.png)

